molecular formula C9H6N2O2S B12436258 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione

5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12436258
M. Wt: 206.22 g/mol
InChI Key: SNBCHQYHZKXQQY-UHFFFAOYSA-N
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Description

5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of pyridine-4-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidin-2-imine
  • 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidin-2-one

Uniqueness

5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-5H,(H,11,12,13)

InChI Key

SNBCHQYHZKXQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)NC(=O)S2

Origin of Product

United States

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